6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidine class, characterized by a fused triazole and pyrimidine ring system. This scaffold is notable for its structural rigidity and conjugation, which enhances electronic delocalization and binding interactions in biological systems .
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O/c1-11-3-2-4-13(7-11)25-17-16(22-23-25)18(26)24(10-21-17)9-12-5-6-14(19)15(20)8-12/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBZHCNKLKRFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under reflux conditions. The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The triazolopyrimidinone core serves as a common platform for derivatization. Key structural variations among analogs include substitutions at positions 3 and 6, which alter molecular weight, polarity, and lipophilicity. Below is a comparative analysis of selected analogs:
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,4-dichlorophenyl group is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets in enzymes or receptors.
Impact of Halogens : Fluorine in ’s compound improves metabolic stability and bioavailability due to its small size and high electronegativity . Chlorine in the target compound adds steric bulk and lipophilicity, which could prolong half-life but increase toxicity risks.
Role of Heterocycles : The oxadiazole ring in and compounds introduces additional hydrogen-bond acceptors, enhancing interactions with polar residues in binding sites .
Spectroscopic and Crystallographic Comparisons
- Coplanarity and Conjugation: X-ray studies of analogs (e.g., ) reveal that the triazolopyrimidine core is nearly planar (mean deviation < 0.03 Å), suggesting strong conjugation across the fused rings. Substituents like 4-chlorophenoxy () induce slight torsional angles (up to 87.7°), which may disrupt π-π stacking interactions compared to the target compound’s dichlorophenylmethyl group .
- NMR Trends: In , a related triazolopyrimidinone exhibits distinct ¹H-NMR signals for aromatic protons (δ 6.97–8.02 ppm) and a carbonyl peak at 1680 cm⁻¹ in IR. The target compound’s dichlorophenyl group would likely downfield-shift aromatic signals due to electron withdrawal .
Pharmacokinetic and Toxicity Considerations
- Toxicity : Chlorinated aromatics (as in the target compound) are associated with hepatic metabolism challenges, whereas methoxy/fluoro analogs () may offer safer profiles .
Biological Activity
The compound 6-[(3,4-dichlorophenyl)methyl]-3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidinone family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound—specifically the presence of dichlorophenyl and methylphenyl groups—suggest potential applications in pharmacology.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 372.25 g/mol. The structure includes:
- A triazolopyrimidinone core.
- A ketone group at position 7.
- Substituents at positions 3 and 6 that may influence biological activity.
Antitumor Activity
Research indicates that triazolopyrimidinones exhibit significant antitumor properties. For instance, derivatives of similar structures have been tested against various cancer cell lines including leukemia and breast cancer cells. In vitro studies have shown that these compounds can inhibit cell proliferation effectively:
These findings suggest that the compound may also possess similar antitumor activity due to its structural analogies.
The mechanism by which triazolopyrimidinones exert their antitumor effects often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with cell survival and proliferation. The presence of halogen atoms like chlorine can enhance lipophilicity and bioavailability, potentially leading to improved therapeutic efficacy.
Antimicrobial Properties
Triazolopyrimidinones have also been evaluated for antimicrobial activity. Various studies indicated that compounds within this class demonstrate antibacterial and antifungal properties:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Low Activity |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted by the National Cancer Institute screened several triazolopyrimidinone derivatives against a panel of 60 cancer cell lines. Results showed that certain derivatives exhibited promising antitumor activity, particularly against breast and lung cancer cells .
- Antibacterial Screening : A separate investigation into the antibacterial properties revealed that modifications in the phenyl substituents significantly affected the compound's efficacy against gram-positive and gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
